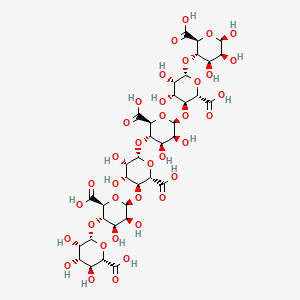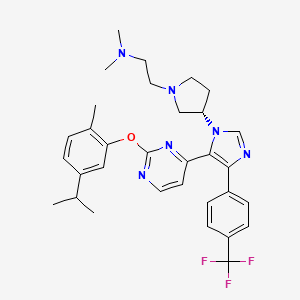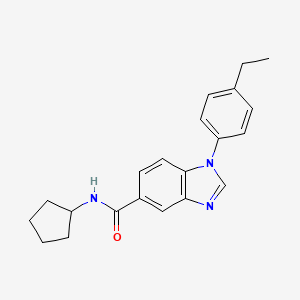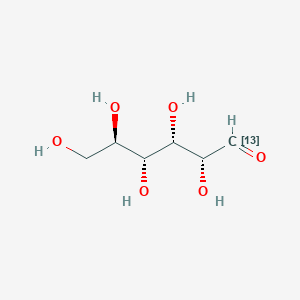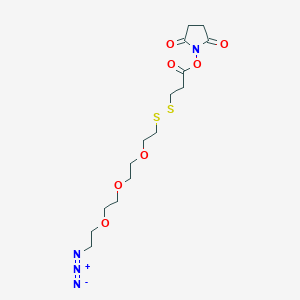
Azido-PEG3-SS-NHS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azido-PEG3-SS-NHS is a cleavable polyethylene glycol linker used in the synthesis of antibody-drug conjugates. It contains an azide group, a cleavable disulfide bond, and an N-hydroxysuccinimide ester. This compound is primarily employed in click chemistry and bioconjugation applications due to its ability to form stable triazole linkages with alkyne-containing molecules .
準備方法
Synthetic Routes and Reaction Conditions
Azido-PEG3-SS-NHS is synthesized through a multi-step process involving the functionalization of polyethylene glycol with azide and N-hydroxysuccinimide ester groups. The synthesis typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated with a suitable reagent to introduce reactive groups.
Introduction of Azide Group: The activated polyethylene glycol is reacted with sodium azide to introduce the azide group.
Formation of Disulfide Bond: The azide-functionalized polyethylene glycol is then reacted with a disulfide-containing compound to introduce the cleavable disulfide bond.
N-Hydroxysuccinimide Ester Formation: Finally, the compound is reacted with N-hydroxysuccinimide to form the N-hydroxysuccinimide ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to prevent contamination and degradation.
化学反応の分析
Types of Reactions
Azido-PEG3-SS-NHS undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide group of this compound and an alkyne-containing molecule.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst and an alkyne-containing molecule.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Requires a strained alkyne-containing molecule such as DBCO or BCN
Major Products Formed
The major products formed from these reactions are stable triazole linkages, which are used in various bioconjugation and click chemistry applications .
科学的研究の応用
Azido-PEG3-SS-NHS has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery.
Industry: Applied in the production of advanced materials and nanotechnology .
作用機序
Azido-PEG3-SS-NHS exerts its effects through the formation of stable triazole linkages with alkyne-containing molecules. The azide group undergoes cycloaddition reactions with alkynes, resulting in the formation of a triazole ring. The cleavable disulfide bond allows for controlled release of the conjugated molecule under reducing conditions .
類似化合物との比較
Similar Compounds
Azido-PEG3-NHS Ester: Similar to Azido-PEG3-SS-NHS but lacks the cleavable disulfide bond. .
Azido-PEG4-SS-NHS: Contains an additional polyethylene glycol unit, providing increased solubility and flexibility
Uniqueness
This compound is unique due to its cleavable disulfide bond, which allows for controlled release of the conjugated molecule. This feature makes it particularly useful in the development of antibody-drug conjugates and other targeted drug delivery systems .
特性
分子式 |
C15H24N4O7S2 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyldisulfanyl]propanoate |
InChI |
InChI=1S/C15H24N4O7S2/c16-18-17-4-5-23-6-7-24-8-9-25-10-12-28-27-11-3-15(22)26-19-13(20)1-2-14(19)21/h1-12H2 |
InChIキー |
GULGJNLQJQCHEW-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCOCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


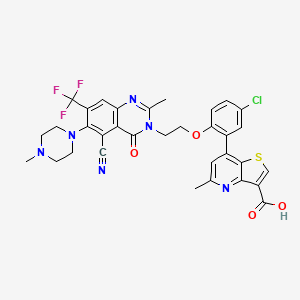
![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)



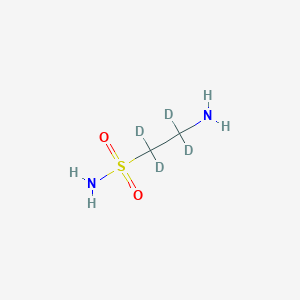
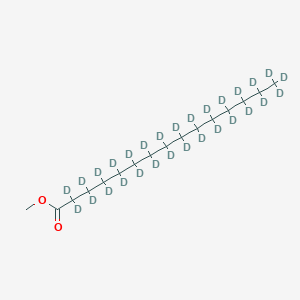
![5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12415486.png)
![(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone](/img/structure/B12415500.png)

